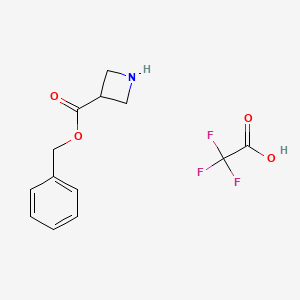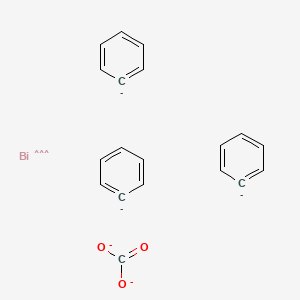
CID 137963711
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like CID 137963711 can be analyzed using techniques such as mass spectrometry . This involves ionizing the molecules and measuring the mass-to-charge ratio of the resulting ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques . These might include determining its melting point, boiling point, solubility, and spectral properties. Unfortunately, specific information on the physical and chemical properties of this compound was not found.Wissenschaftliche Forschungsanwendungen
Reversible Control of Protein Function
CID systems offer reversible and spatiotemporal control of protein function within cells, enabling the dissection of signal transductions and the study of membrane and protein trafficking with unparalleled precision. This application is crucial for understanding the intricate processes of cellular signaling and trafficking mechanisms (Voss, Klewer, & Wu, 2015).
Safeguard Systems in Stem Cell Therapies
In stem cell therapies, CID systems have been implemented as safeguard systems. For instance, inducible caspase-9 (iC9) integrated into induced pluripotent stem cells (iPSCs) allows for the controlled elimination of iPSCs and derived tumors, addressing the tumorigenic potential of undifferentiated iPSCs in regenerative medicine. This represents a significant advancement in enhancing the safety of stem cell-based therapies (Ando et al., 2015).
Enhancing Gene Therapy Safety
CID systems have been developed to improve the safety of gene therapy. The iC9 suicide gene system allows for the rapid elimination of genetically modified cells if adverse effects occur, enhancing the safety profile of gene therapies. This system has been particularly useful in controlling graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation (Zhou et al., 2015).
Molecular Toolboxes for Biomedical Research
Recent advancements in CID systems have expanded their application to include inducible gene regulation and editing. Engineered PROTAC-CID systems allow for the orthogonal and fine-tuned regulation of gene expression and editing, offering a versatile molecular toolbox for investigating gene function and regulation in vivo (Ma et al., 2023).
Eigenschaften
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q3*-1;;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZYXZEANSZNG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(=O)([O-])[O-].[Bi] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BiO3-5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

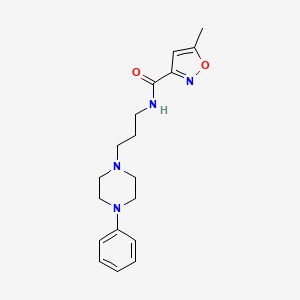
![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)
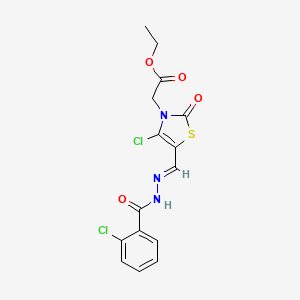
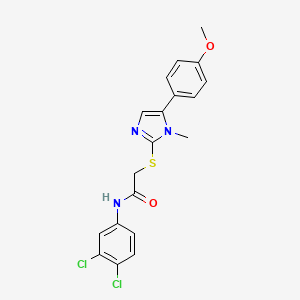
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)
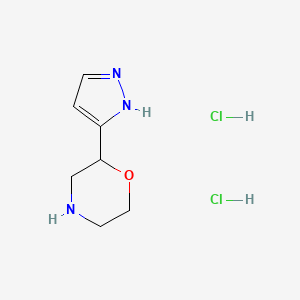
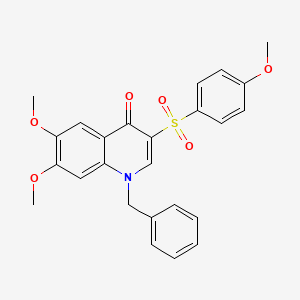
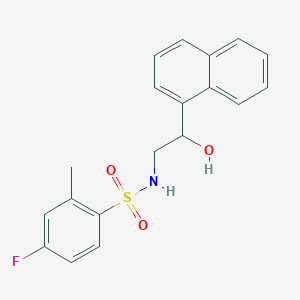
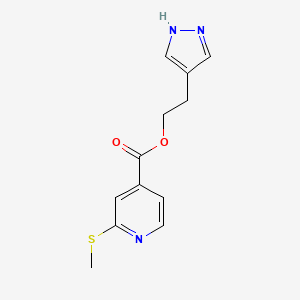
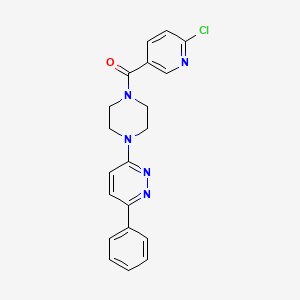
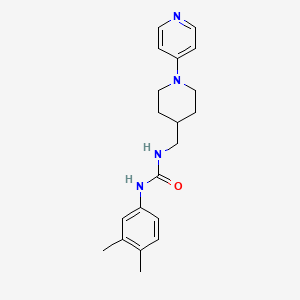
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
